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Compound of Interest

Compound Name: 1-Acetylisatin

Cat. No.: B1195845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

photoinduced reactions of 1-acetylisatin with various alkynes. The methodologies described

herein offer a versatile approach to the synthesis of structurally diverse and biologically

relevant 3-alkylideneoxindoles and dispiro[oxindole[3,2']furan[3',3'']oxindoles].

Introduction
The photochemical reaction of 1-acetylisatin with alkynes proceeds via two primary pathways,

dictated by the nature of the alkyne substituent. The reaction is initiated by the photoexcitation

of 1-acetylisatin to its triplet excited state, which then undergoes a [2+2] cycloaddition with the

alkyne.

Reaction with Diphenylacetylenes and other Disubstituted Alkynes: This pathway leads to the

formation of β,β-disubstituted 3-alkylideneoxindoles. The initial [2+2] cycloaddition forms a

transient spirooxetene intermediate, which subsequently undergoes a ring-opening reaction

to yield the final product.[1]

Reaction with Terminal Alkynes (e.g., Phenylacetylenes): This reaction takes a different

course, resulting in the formation of complex dispiro[oxindole[3,2']furan[3',3'']indoles]. This

transformation involves a tandem sequence initiated by the [2+2] cycloaddition to form a
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spirooxetene, followed by ring-opening to an α,β-unsaturated aldehyde. A subsequent

intermolecular hydrogen abstraction and radical cyclization cascade leads to the final dispiro

product.[1]

These reactions provide access to valuable molecular scaffolds for drug discovery and

development, as oxindole and spirooxindole motifs are prevalent in numerous biologically

active compounds.

Data Presentation
The following tables summarize the quantitative yields for the photoinduced reactions of 1-
acetylisatin with a selection of alkynes.

Table 1: Synthesis of 3-Alkylideneoxindoles

Alkyne Product Yield (%)

Diphenylacetylene
3-(Diphenylmethylene)indolin-

2-one
91

4,4'-

Dimethoxydiphenylacetylene

3-(Bis(4-

methoxyphenyl)methylene)ind

olin-2-one

85

4,4'-Dichlorodiphenylacetylene

3-(Bis(4-

chlorophenyl)methylene)indoli

n-2-one

88

Yields are based on isolated products.

Table 2: Synthesis of Dispiro[oxindole[3,2']furan[3',3'']oxindoles]
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Alkyne Product Yield (%)

Phenylacetylene
Dispiro[indoline-3,2'-furan-

5',3''-indoline]-2,2''-dione

82 (as a mixture of

diastereomers)

4-Methoxyphenylacetylene

Di(1-acetyl)-5,5''-

dimethoxydispiro[indoline-3,2'-

furan-5',3''-indoline]-2,2''-dione

78 (as a mixture of

diastereomers)

4-Chlorophenylacetylene

Di(1-acetyl)-5,5''-

dichlorodispiro[indoline-3,2'-

furan-5',3''-indoline]-2,2''-dione

85 (as a mixture of

diastereomers)

Yields are based on isolated products.

Experimental Protocols
General Safety Precautions:

Photochemical reactions should be carried out in a well-ventilated fume hood.

UV radiation is harmful. Use appropriate shielding (e.g., the photoreactor cabinet, UV-

blocking safety glasses) to avoid exposure to skin and eyes.

Handle all chemicals with appropriate personal protective equipment (PPE), including safety

glasses, lab coats, and gloves.

Consult the Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Synthesis of 3-(Diphenylmethylene)indolin-2-
one
Materials:

1-Acetylisatin

Diphenylacetylene

Acetonitrile (spectroscopic grade)
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Photochemical reactor (e.g., batch reactor with a medium-pressure mercury lamp)

Quartz reaction vessel

Magnetic stirrer and stir bar

Rotary evaporator

Silica gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

In a quartz reaction vessel, dissolve 1-acetylisatin (1.0 mmol) and diphenylacetylene (1.2

mmol) in acetonitrile (100 mL).

Place the reaction vessel in the photochemical reactor and ensure the solution is being

stirred efficiently.

Irradiate the solution with a medium-pressure mercury lamp. Monitor the reaction progress

by thin-layer chromatography (TLC).

Upon completion of the reaction (typically after 4-6 hours, as indicated by the disappearance

of the starting material), turn off the lamp and remove the reaction vessel.

Remove the solvent under reduced pressure using a rotary evaporator.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient as the eluent to afford 3-(diphenylmethylene)indolin-2-one as a solid.

Characterization:

¹H NMR (CDCl₃, 300 MHz): δ 7.92–7.80 (m, 2H), 7.58–7.48 (m, 3H), 7.43 (t, J = 7.6 Hz, 2H),

7.35–7.27 (m, 2H), 7.08 (t, J = 7.7 Hz, 1H), 6.90 (d, J = 7.8 Hz, 1H), 4.38 (s, 1H), 3.31 (s,

3H).[2]
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¹³C NMR (CDCl₃, 75 MHz): δ 192.6, 185.4, 172.0, 151.0, 150.8, 144.4, 137.0, 136.1, 134.1,

133.4, 129.0, 128.6, 128.5, 125.8, 122.9, 122.5, 108.8, 47.5, 45.4, 42.8, 36.0, 35.8, 29.6,

29.3, 27.1.[2]

Mass Spectrometry (ESI-TOF): m/z calculated for C₂₁H₁₅NO [M+H]⁺, found to match the

theoretical value.

Protocol 2: Synthesis of Dispiro[indoline-3,2'-furan-5',3''-
indoline]-2,2''-dione
Materials:

1-Acetylisatin

Phenylacetylene

Benzene (spectroscopic grade)

Photochemical reactor

Quartz reaction vessel

Magnetic stirrer and stir bar

Rotary evaporator

Silica gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

In a quartz reaction vessel, dissolve 1-acetylisatin (2.0 mmol) and phenylacetylene (1.0

mmol) in benzene (100 mL).

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

Place the reaction vessel in the photochemical reactor and stir the solution.
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Irradiate with a medium-pressure mercury lamp, monitoring the reaction by TLC.

After the starting material is consumed (typically 8-12 hours), stop the irradiation.

Concentrate the reaction mixture using a rotary evaporator.

The crude product, a mixture of diastereomers, can be purified by column chromatography

on silica gel using a hexane/ethyl acetate eluent system.

Characterization: The characterization of the dispiro compounds is complex due to the

presence of multiple stereoisomers. Detailed 1D and 2D NMR techniques are required for full

structural elucidation.

¹H NMR (DMSO-d₆, 400 MHz): Characteristic signals for the aromatic protons of the two

oxindole moieties and the furan ring protons will be present. The exact chemical shifts and

coupling patterns will vary between the diastereomers.

¹³C NMR (DMSO-d₆, 100 MHz): Expect signals for the carbonyl carbons of the oxindole and

furanone rings, as well as the spiro carbons.

Mass Spectrometry (HRMS): The molecular ion peak should correspond to the expected

molecular formula of the dispiro product.

Protocol 3: Determination of Quantum Yield using
Potassium Ferrioxalate Actinometry
This protocol provides a method to determine the quantum yield of the photochemical reaction.

It involves measuring the photon flux of the light source using a chemical actinometer,

potassium ferrioxalate.

Materials:

Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

Sulfuric acid (H₂SO₄), 0.05 M

1,10-Phenanthroline solution (0.1% w/v in water)
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Sodium acetate buffer (0.3 M, pH ~4.5)

UV-Vis spectrophotometer

Quartz cuvettes

Volumetric flasks and pipettes

Procedure:

Part A: Preparation of Solutions (in a dark room or under red light)

Actinometer Solution (0.006 M): Dissolve 0.2947 g of potassium ferrioxalate trihydrate in 100

mL of 0.05 M H₂SO₄. Store this solution in a light-proof container.

Developing Solution: Prepare a solution containing 0.1% (w/v) 1,10-phenanthroline and 0.3

M sodium acetate in water.

Part B: Measurement of Photon Flux

Pipette a known volume of the actinometer solution into a quartz cuvette.

Irradiate the cuvette in the photoreactor for a precisely measured time (t). The irradiation

time should be short enough to keep the conversion below 10%.

Simultaneously, keep a blank (unirradiated) actinometer solution in the dark.

After irradiation, take a precise aliquot from both the irradiated and blank solutions and add

them to separate volumetric flasks containing the developing solution. Dilute to the mark with

distilled water.

Allow the color to develop for at least 30 minutes in the dark.

Measure the absorbance (A) of the developed solutions at 510 nm using a UV-Vis

spectrophotometer, using the developed blank solution as the reference.

Calculate the moles of Fe²⁺ formed (n_Fe²⁺) using the Beer-Lambert law: n_Fe²⁺ = (A * V) /

(ε * l) where V is the total volume of the developed solution, ε is the molar absorptivity of the
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Fe²⁺-phenanthroline complex at 510 nm (11,100 L mol⁻¹ cm⁻¹), and l is the path length of the

cuvette (usually 1 cm).

Calculate the photon flux (I₀) in Einstein s⁻¹ using the formula: I₀ = n_Fe²⁺ / (Φ_act * t) where

Φ_act is the known quantum yield of the ferrioxalate actinometer at the irradiation

wavelength (e.g., 1.25 at 366 nm) and t is the irradiation time in seconds.

Part C: Determination of the Reaction Quantum Yield (Φ_rxn)

Prepare a solution of 1-acetylisatin and the alkyne of interest in the chosen solvent at a

concentration that ensures significant light absorption at the irradiation wavelength.

Irradiate this solution under the exact same conditions (light source, geometry, volume) as

the actinometer for a specific time.

Determine the number of moles of product formed or reactant consumed using a suitable

analytical method (e.g., HPLC, GC, or NMR with an internal standard).

Calculate the quantum yield of the reaction using the formula: Φ_rxn = (moles of product

formed or reactant consumed) / (I₀ * t * f) where f is the fraction of light absorbed by the

reactant solution.
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Pathway 1

Pathway 2
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Spirooxetene Intermediate
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3-AlkylideneoxindoleRing Opening

α,β-Unsaturated Aldehyde
Ring Opening

Dispirooxindole-furan
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Click to download full resolution via product page

Caption: Reaction pathways for the photoinduced reaction of 1-acetylisatin with different

alkynes.
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Caption: General experimental workflow for the synthesis of oxindole derivatives.
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Quantum Yield Determination Workflow

start_end actinometry reaction calculation Start
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Caption: Workflow for determining the quantum yield of a photochemical reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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